

DSRM-3716: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: DSRM-3716

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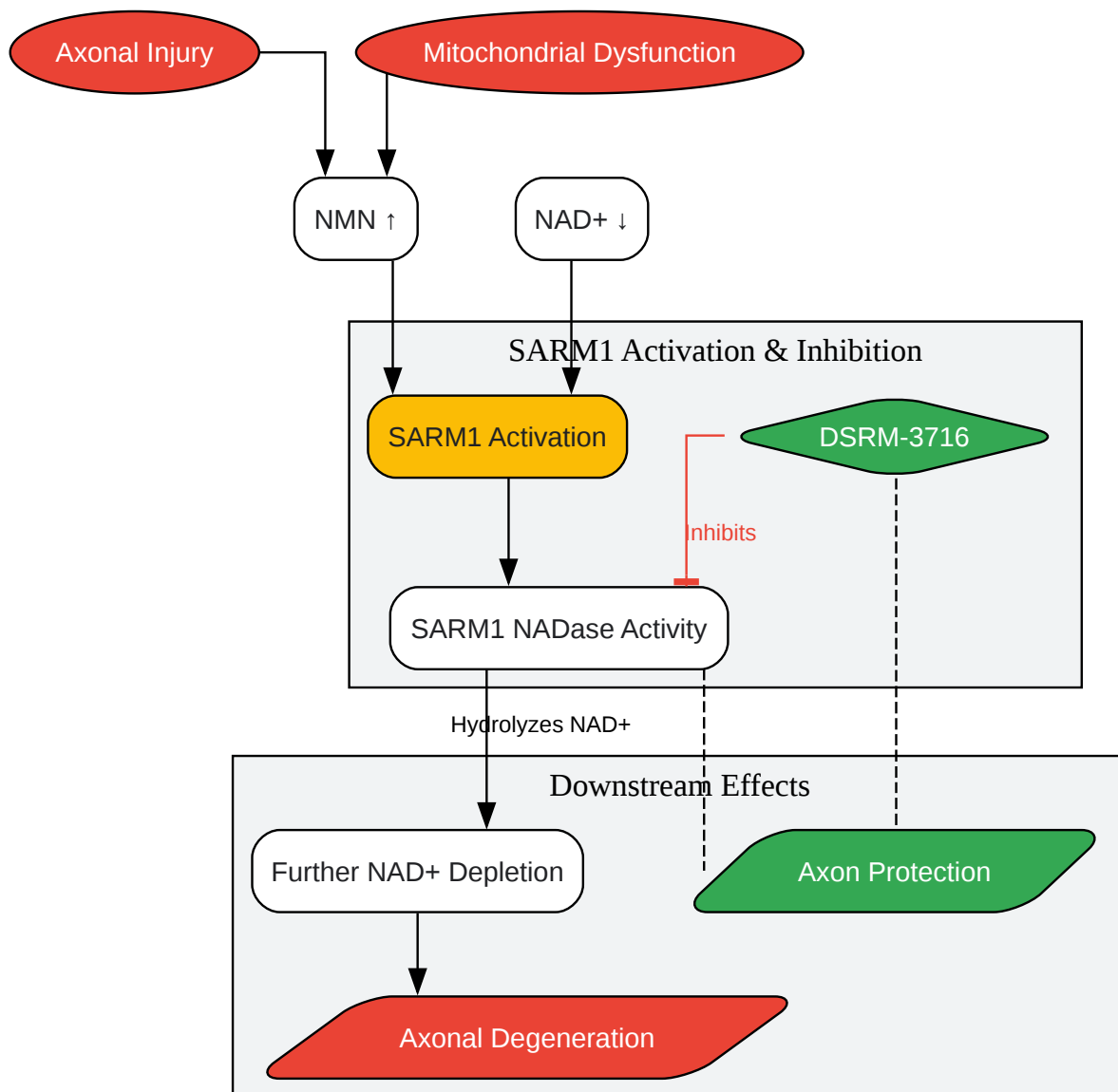
For Researchers, Scientists, and Drug Development Professionals

Introduction

DSRM-3716 is a potent, selective, and reversible small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of axonal degeneration.^{[1][2][3][4][5]} Axonal degeneration is a common pathological feature of many neurodegenerative diseases, making SARM1 a compelling therapeutic target.^[4] **DSRM-3716** exerts its protective effects by inhibiting the NAD(+) hydrolase activity of SARM1, thereby preserving axonal structure and function in response to injury or stress.^{[1][6]} These application notes provide detailed protocols for utilizing **DSRM-3716** in cell culture experiments to study its neuroprotective effects.

Mechanism of Action

Upon axonal injury or significant metabolic stress, the levels of nicotinamide mononucleotide (NMN) rise, while nicotinamide adenine dinucleotide (NAD+) levels fall. This imbalance activates SARM1, which then depletes the remaining axonal NAD+ through its intrinsic NADase activity, leading to a catastrophic energy failure and subsequent axonal degeneration.^[1] **DSRM-3716** directly inhibits this enzymatic activity of SARM1, thus preserving the NAD+ pool and preventing the downstream degenerative cascade.^{[1][6]}



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Caption: DSRM-3716 inhibits SARM1 NADase activity to prevent axonal degeneration.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of **DSRM-3716** in various neuronal cell culture models.

Table 1: In Vitro Potency of **DSRM-3716**

Parameter	Value	Cell Type/Assay Condition
SARM1 NAD(+) Hydrolase IC ₅₀	75 nM	Biochemical Assay
cADPR Increase IC ₅₀	2.8 µM	Axotomized Mouse DRG Neurons
Axonal Degeneration IC ₅₀	2.1 µM	Axotomized Mouse DRG Neurons
NfL Release EC ₅₀	1.9 µM	Axotomized Mouse DRG Neurons

Table 2: Effective Concentrations of **DSRM-3716** in Cell-Based Assays

Cell Type	Injury Model	DSRM-3716 Concentration	Observed Effect
Mouse Dorsal Root Ganglion (DRG) Neurons	Axotomy	10 µM	Significant protection against axonal fragmentation.[6]
Human iPSC-derived Motor Neurons	Axotomy	10 µM	Protection against axonal degeneration. [6]
Mouse Dorsal Root Ganglion (DRG) Neurons	Rotenone (25 µM)	10 µM	Prevention of axonal degeneration.[6]

Experimental Protocols

Preparation of **DSRM-3716** Stock Solution

DSRM-3716 is soluble in DMSO and ethanol up to 100 mM.[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.

- Reconstitution: Prepare a 10 mM stock solution of **DSRM-3716** in sterile DMSO.

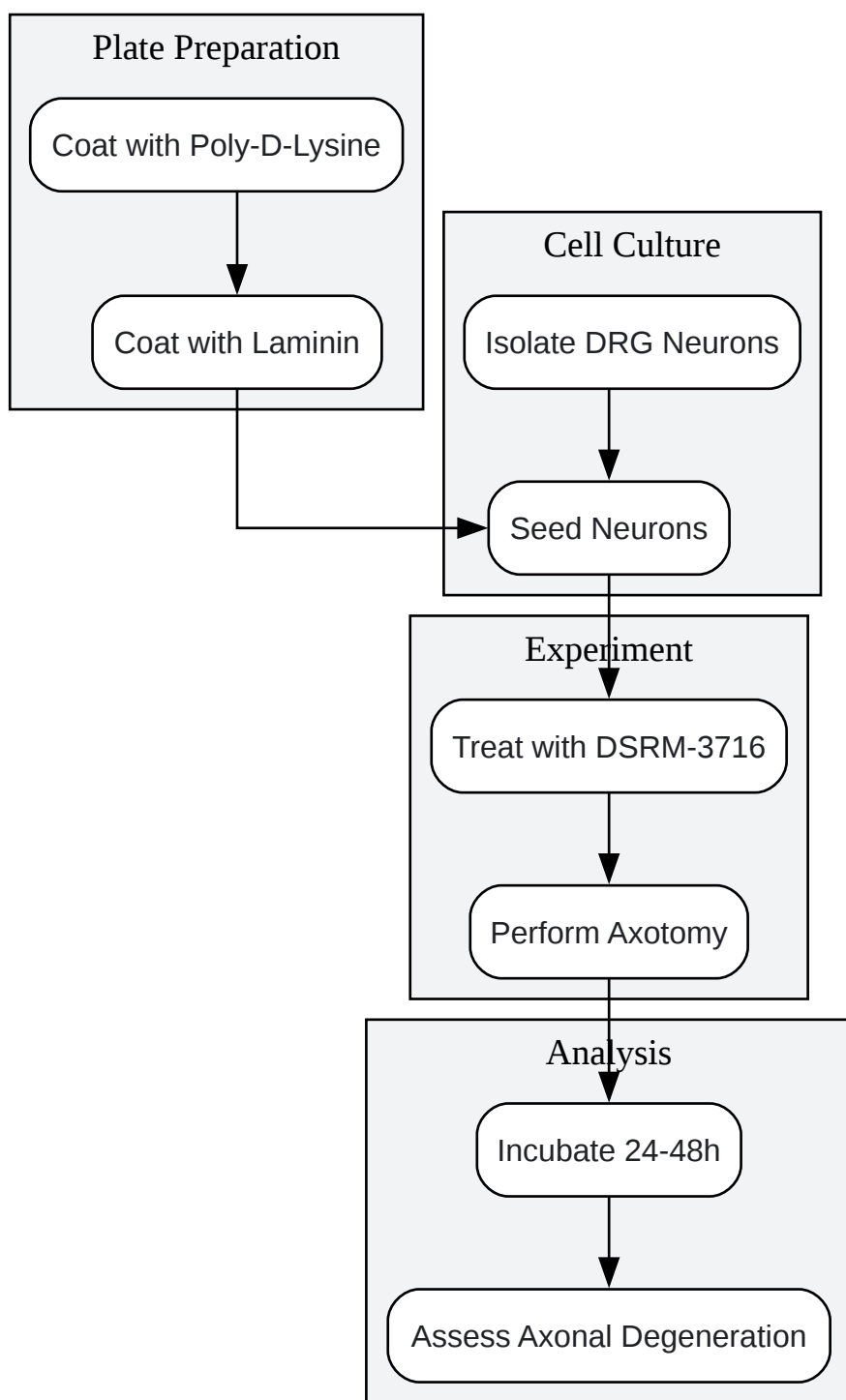
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[\[2\]](#)

Protocol 1: Axonal Protection in Mouse Dorsal Root Ganglion (DRG) Neurons Following Axotomy

This protocol details the culture of mouse DRG neurons, treatment with **DSRM-3716**, and assessment of axonal protection after mechanical injury (axotomy).

- **DSRM-3716**
- Mouse embryos (E13.5)
- Neurobasal medium
- B27 supplement
- Nerve Growth Factor (NGF)
- 5-fluoro-2'-deoxyuridine (FDU) and Uridine
- Poly-D-lysine
- Laminin
- Trypsin-EDTA
- Microscalpel or a 26-gauge needle
- Coating Culture Plates:
 - Coat 24-well plates with poly-D-lysine (0.1 mg/ml) overnight at 37°C.
 - Wash twice with sterile water and allow to dry.
 - Coat with laminin (3 µg/ml) for at least 2 hours at 37°C before seeding cells.
- DRG Neuron Isolation and Culture:

- Dissect DRGs from E13.5 mouse embryos and collect them in cold Neurobasal medium.
- Incubate the ganglia in 0.05% trypsin-EDTA for 15 minutes at 37°C.
- Gently triturate the ganglia using a P1000 pipette tip to obtain a single-cell suspension.
- Wash the cells three times with DRG growth medium (Neurobasal medium supplemented with 2% B27, 100 ng/ml NGF, 1 μ M uridine, and 1 μ M FDU).
- Seed the neurons in the center of the coated wells.
- **DSRM-3716** Treatment and Axotomy:
 - After 7-10 days in culture, replace the medium with fresh growth medium containing the desired concentration of **DSRM-3716** (e.g., 0.1, 1, 10 μ M) or vehicle control (DMSO). Pre-treat the cells for 2 hours.
 - Perform axotomy by transecting the axonal field with a microscalpel.
- Assessment of Axonal Degeneration:
 - Incubate the cultures for 24-48 hours post-axotomy.
 - Assess axonal integrity using phase-contrast microscopy or by staining with markers for viable axons (e.g., β III-tubulin).
 - Quantify the extent of axonal fragmentation.



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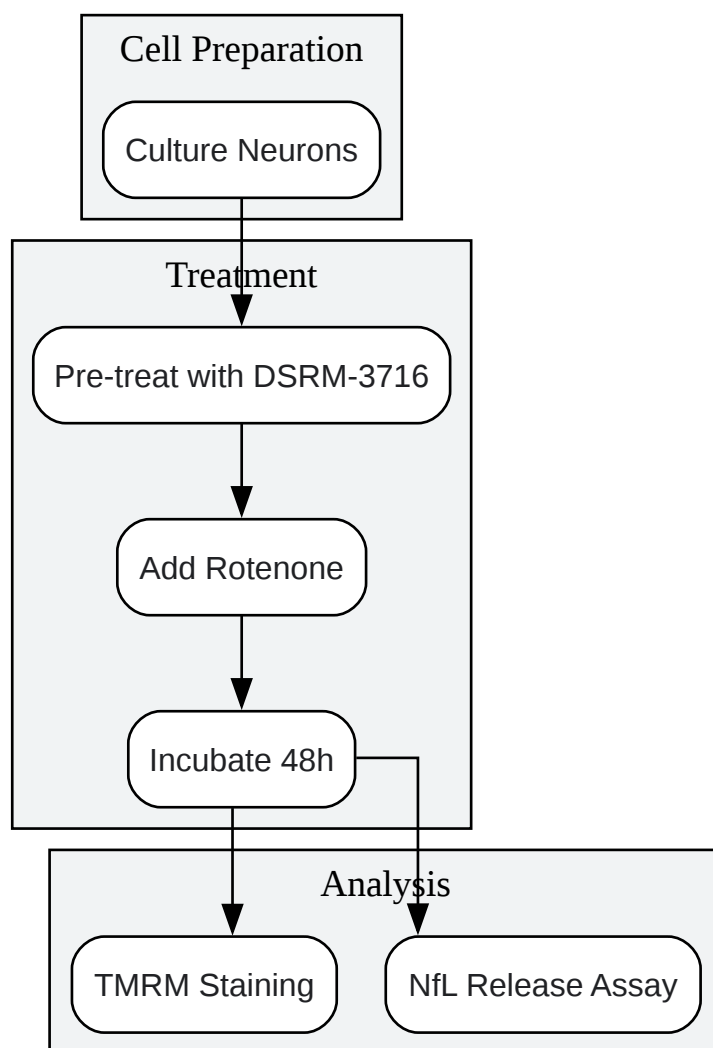
Caption: Workflow for assessing **DSRM-3716**'s effect on axotomized DRG neurons.

Protocol 2: Protection Against Rotenone-Induced Axonal Degeneration

This protocol describes the use of **DSRM-3716** to protect neurons from the mitochondrial complex I inhibitor, rotenone, which induces axonal degeneration.

- Cultured neurons (e.g., mouse DRG neurons or human iPSC-derived motor neurons)
- **DSRM-3716**
- Rotenone
- TMRM (Tetramethylrhodamine, Methyl Ester)
- Neurofilament Light Chain (NfL) ELISA kit
- Cell Culture:
 - Culture neurons as described in Protocol 1 or according to the specific requirements for the chosen cell type.
- **DSRM-3716** and Rotenone Treatment:
 - Pre-treat the neuronal cultures with the desired concentrations of **DSRM-3716** or vehicle control for 2 hours.
 - Add rotenone to the culture medium to a final concentration of 25 μ M.
 - Incubate the cells for 48 hours.
- Assessment of Axonal Viability and Degeneration:
 - Mitochondrial Membrane Potential (TMRM Staining):
 - Prepare a 250 nM TMRM staining solution in complete medium.
 - Remove the culture medium and add the TMRM staining solution.

- Incubate for 30 minutes at 37°C.
- Visualize mitochondrial fluorescence using a fluorescence microscope with a TRITC filter set. Healthy mitochondria in protected axons will exhibit bright TMRM fluorescence.
- Neurofilament Light Chain (NfL) Release:
 - Collect the culture supernatant at the end of the experiment.
 - Measure the concentration of NfL in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. A reduction in NfL release indicates axonal protection.



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Caption: Workflow for evaluating **DSRM-3716**'s protection against rotenone toxicity.

Troubleshooting

- **Low Cell Viability:** Ensure proper coating of culture plates and use of fresh, high-quality culture media and supplements. Optimize the density of seeded neurons.
- **Variability in Axonal Degeneration:** Ensure consistent axotomy technique and uniform treatment application across all wells.
- **Weak TMRM Signal:** Use fresh TMRM solution and optimize the staining concentration and incubation time for your specific cell type. Ensure cells are healthy before staining.

Conclusion

DSRM-3716 is a valuable research tool for investigating the role of SARM1 in axonal degeneration and for exploring the therapeutic potential of SARM1 inhibition. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the neuroprotective effects of **DSRM-3716**. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.

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